molecular formula C15H14O3 B3074522 (2E)-1-(3-Methoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one CAS No. 102058-89-9

(2E)-1-(3-Methoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one

Cat. No. B3074522
CAS RN: 102058-89-9
M. Wt: 242.27 g/mol
InChI Key: HCZXJFKKXWBNCS-CMDGGOBGSA-N
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Description

(2E)-1-(3-Methoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one, also known as 'Curcumenol', is a natural compound found in the rhizome of Curcuma wenyujin, a traditional Chinese medicinal plant. Curcumenol has been extensively studied for its potential therapeutic applications due to its various biological activities. In

Mechanism of Action

The mechanism of action of Curcumenol is not fully understood, but studies have suggested that it exerts its biological activities by regulating various signaling pathways. Curcumenol has been found to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. It also modulates the MAPK signaling pathway, which is involved in cell growth and differentiation. Furthermore, Curcumenol has been shown to activate the Nrf2/ARE signaling pathway, which regulates the expression of genes involved in antioxidant defense.
Biochemical and Physiological Effects:
Curcumenol has been found to have various biochemical and physiological effects. Studies have shown that Curcumenol exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress. It also has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Furthermore, Curcumenol has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

Curcumenol has several advantages for lab experiments. It is a natural compound that can be easily synthesized or extracted from Curcuma wenyujin. It has been extensively studied for its potential therapeutic applications, and its mechanism of action is well understood. However, there are also some limitations to using Curcumenol in lab experiments. Its low solubility in water makes it difficult to use in aqueous solutions. Furthermore, its low stability and high reactivity make it susceptible to degradation and oxidation.

Future Directions

There are several future directions for the study of Curcumenol. One potential direction is to explore its potential therapeutic applications in other diseases such as cardiovascular disease and diabetes. Another direction is to investigate its pharmacokinetics and pharmacodynamics to optimize its therapeutic efficacy. Furthermore, the development of novel formulations and delivery systems for Curcumenol could improve its bioavailability and stability. Finally, the identification of new analogs and derivatives of Curcumenol could lead to the discovery of more potent and selective compounds for therapeutic use.
Conclusion:
In conclusion, Curcumenol is a natural compound with various biological activities and potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on Curcumenol could lead to the development of new therapeutic agents for the treatment of various diseases.

Scientific Research Applications

Curcumenol has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. Studies have shown that Curcumenol has anti-cancer properties by inhibiting the growth and proliferation of cancer cells. It also exhibits anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Furthermore, Curcumenol has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

(E)-1-(3-methoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-11-6-7-13(18-11)8-9-15(16)12-4-3-5-14(10-12)17-2/h3-10H,1-2H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCZXJFKKXWBNCS-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=CC(=O)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C/C(=O)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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